molecular formula C14H10S B3048584 9-Anthracenethiol CAS No. 17534-14-4

9-Anthracenethiol

Cat. No.: B3048584
CAS No.: 17534-14-4
M. Wt: 210.3 g/mol
InChI Key: CTUXILQBEJGEAT-UHFFFAOYSA-N
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Description

9-Anthracenethiol is an organic compound with the molecular formula C14H10S. It is a derivative of anthracene, where a thiol group (-SH) is attached to the 9th carbon of the anthracene ring. This compound is known for its unique photophysical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Anthracenethiol can be synthesized through several methods. One common method involves the reaction of anthrone with diphosphorus pentasulfide, which yields this compound in high yield . Another method involves the reaction of this compound with tris(dimethylamino)phosphine at 140°C for several days, resulting in the formation of 9-(anthrylthio)bis(dimethylamino)phosphine and anthracene .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 9-Anthracenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with trialkoxyphosphines to yield 9-(alkylthio)anthracene and anthracene .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted anthracenes and thiol derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 9-anthracenethiol involves its interaction with molecular targets through its thiol group. This interaction can lead to the formation of various complexes and adducts, which can then undergo further chemical transformations. The pathways involved in these reactions often include electron transfer processes and radical intermediates .

Comparison with Similar Compounds

Properties

IUPAC Name

anthracene-9-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUXILQBEJGEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294988
Record name 9-Anthracenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17534-14-4
Record name 9-Anthracenethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99127
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthracenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-MERCAPTOANTHRACENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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